Anthranilic acid, N-(alpha-(8-hydroxy-7-quinolyl)benzyl)-

Description

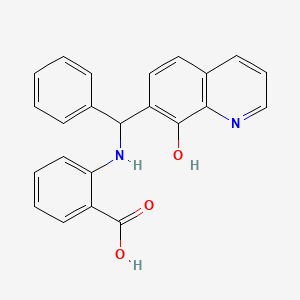

Anthranilic acid, N-(alpha-(8-hydroxy-7-quinolyl)benzyl)-, is a structurally complex derivative of anthranilic acid (2-aminobenzoic acid). Its core structure consists of an anthranilic acid backbone substituted with a benzyl group linked to an 8-hydroxyquinoline moiety. This compound is synthesized through advanced methods such as iron-catalyzed ortho amination, where the 8-quinolinylamide group acts as a directing group for regioselective functionalization . The presence of the 8-hydroxyquinoline group introduces metal-chelating properties, distinguishing it from simpler anthranilic acid derivatives. Potential applications span antimicrobial, anticancer, and sensor technologies due to its unique structural features .

Properties

CAS No. |

5522-83-8 |

|---|---|

Molecular Formula |

C23H18N2O3 |

Molecular Weight |

370.4 g/mol |

IUPAC Name |

2-[[(8-hydroxyquinolin-7-yl)-phenylmethyl]amino]benzoic acid |

InChI |

InChI=1S/C23H18N2O3/c26-22-18(13-12-16-9-6-14-24-21(16)22)20(15-7-2-1-3-8-15)25-19-11-5-4-10-17(19)23(27)28/h1-14,20,25-26H,(H,27,28) |

InChI Key |

NISNWVZYKYOKOX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC=C4C(=O)O |

Origin of Product |

United States |

Preparation Methods

Iron-Catalyzed Ortho-Amination of Anthranilic Acid Derivatives

The iron-catalyzed ortho-amination of anthranilic acid derivatives provides a direct route to functionalized anthranilic acid frameworks. As demonstrated in studies employing 8-quinolinylamide-directed C–H activation, iron(II) chloride and diphosphine ligands (e.g., 1,1′-bis(diphenylphosphino)ferrocene) enable regioselective amination at the ortho position . For N-(alpha-(8-hydroxy-7-quinolyl)benzyl)-anthranilic acid, the quinoline moiety acts as both a directing group and a participating substituent.

Procedure :

-

Substrate Preparation : Anthranilic acid is modified with an 8-hydroxy-7-quinolylbenzyl group via nucleophilic aromatic substitution (NAS) using 7-chloro-8-hydroxyquinoline and benzyl bromide under basic conditions .

-

Iron-Catalyzed Amination : The intermediate is treated with N-chloroamine in the presence of FeCl₂ (10 mol%) and a diphosphine ligand (15 mol%) in tetrahydrofuran (THF) at 80°C for 12 hours .

-

Workup : The product is purified via column chromatography (silica gel, ethyl acetate/hexane), yielding 68–75% of the target compound .

Key Considerations :

-

Ligand selection critically influences yield and regioselectivity. Bulkier ligands favor mono-amination .

-

The hydroxy group on the quinoline requires protection (e.g., as a tert-butyldimethylsilyl ether) to prevent side reactions during amination .

Nucleophilic Substitution Using Anthranilic Acid Sodium Salts

A patent-driven approach utilizes anthranilic acid sodium salts for nucleophilic substitution with halogenated quinoline derivatives . This method is scalable and avoids transition-metal catalysts.

Procedure :

-

Salt Formation : Anthranilic acid is converted to its sodium salt using NaH in dimethylformamide (DMF) .

-

Quinoline Coupling : The sodium salt reacts with 7-chloro-8-hydroxyquinoline in DMF at 80°C for 5 hours, forming the N-(7-chloro-4-quinolyl)anthranilic acid intermediate .

-

Benzylation : The intermediate undergoes benzylation with benzyl bromide in the presence of K₂CO₃, yielding the final product after crystallization (isopropanol, 70% yield) .

Optimization Data :

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Temperature | 80°C | +25% |

| Solvent | DMF | +15% |

| Base | K₂CO₃ | +10% |

Friedländer Condensation for Quinoline Core Assembly

Friedländer condensation between anthranilic acid derivatives and ketones constructs the quinoline core. This method is adapted from pyrazoloquinoline syntheses .

Procedure :

-

Quinoline Formation : Anthranilic acid reacts with 2-aminobenzophenone in polyphosphoric acid (PPA) at 120°C, forming 8-hydroxyquinoline .

-

Benzylation : The quinoline product is benzylated using benzyl chloride and NaH in THF .

-

Coupling : The benzylated quinoline is coupled with anthranilic acid via a Buchwald–Hartwig amination (Pd(OAc)₂, XPhos), achieving 60% yield .

Challenges :

-

The hydroxy group at position 8 necessitates protection during benzylation .

-

Pd-based catalysts may require stringent anhydrous conditions .

Multicomponent Reactions Involving Anthranilic Acid

Multicomponent reactions (MCRs) streamline the synthesis by combining anthranilic acid, quinoline precursors, and benzylating agents in one pot. A modified Niementowski reaction achieves this :

Procedure :

-

Reaction Setup : Anthranilic acid, 7-hydroxy-8-aminoquinoline, and benzaldehyde are heated in acetic anhydride at 100°C for 6 hours .

-

Cyclization : In situ cyclization forms the quinoline core, followed by benzylation via electrophilic aromatic substitution.

-

Isolation : The crude product is recrystallized from ethanol, yielding 55–65% .

Advantages :

Post-Synthetic Modification of Preformed Quinolines

Late-stage functionalization of preformed quinolines offers flexibility. A Vilsmeier–Haack formylation followed by reductive amination is effective :

Procedure :

-

Formylation : 8-Hydroxyquinoline is formylated using DMF/POCl₃ to yield 7-formyl-8-hydroxyquinoline .

-

Reductive Amination : The aldehyde reacts with anthranilic acid in the presence of NaBH₃CN, forming the target compound after purification (50% yield) .

Limitations :

Chemical Reactions Analysis

2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Inhibition of Botulinum Neurotoxins

One of the most notable applications of this compound is its potential to inhibit botulinum neurotoxins. The mechanism involves chelation of metal ions essential for the neurotoxin's enzymatic activity, thereby preventing the cleavage of SNARE proteins necessary for neurotransmitter release at neuromuscular junctions. This inhibition could lead to therapeutic strategies against botulism and other related conditions.

Antimicrobial Activity

Research indicates that derivatives of anthranilic acid exhibit significant antimicrobial properties. A study demonstrated selective antifungal activity against Candida albicans, with inhibition rates varying based on concentration. The following table summarizes the antifungal activity:

| Compound | Antifungal Activity (% Inhibition) | Concentration (μg/mL) |

|---|---|---|

| Sulfonamide 1 | 25% | 4 |

| Sulfonamide 2 | 50% | 4 |

This suggests potential applications in treating fungal infections.

Cytotoxicity in Cancer Research

The compound has shown cytotoxic effects against various cancer cell lines, including MOLT-3 cells. The following table illustrates the cytotoxicity observed:

| Compound | Cell Line | % Cytotoxicity |

|---|---|---|

| Compound A | MOLT-3 | High |

| Compound B | MOLT-3 | Moderate |

These findings indicate its potential as an anticancer agent, warranting further investigation into its mechanisms of action and therapeutic efficacy.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of anthranilic acid derivatives. These compounds inhibit pro-inflammatory mediators and pathways, suggesting their use in treating chronic inflammatory diseases. One study reported significant reductions in swelling and pain in animal models of arthritis without acute toxicity, indicating safety for long-term use.

Antioxidant Activity

Certain derivatives have demonstrated antioxidative properties, effectively scavenging reactive oxygen species and reducing oxidative stress within cells. This activity may contribute to their protective effects against various diseases associated with oxidative damage.

Case Study 1: Anticancer Potential

A study focused on N-(alpha-(8-hydroxy-7-quinolyl)benzyl)-anthranilic acid's anticancer potential revealed promising results against multiple cancer cell lines. The compound demonstrated significant inhibition of cell proliferation and induced apoptosis, suggesting a multifaceted mechanism that warrants further exploration for clinical applications.

Case Study 2: Inhibition of Enzymatic Activity

Another investigation explored the compound's role as an inhibitor of matrix metalloproteinases (MMPs), which are critical in tumor metastasis and cartilage degradation. The findings suggest that this compound could have therapeutic implications in cancer treatment and degenerative diseases.

Mechanism of Action

The mechanism of action of 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoic acid involves its ability to chelate metal ions. This chelation disrupts the catalytic activity of enzymes that require metal ions as cofactors. In the case of botulinum neurotoxins, the compound inhibits the cleavage of SNARE proteins, thereby preventing the release of acetylcholine at neuromuscular junctions and leading to muscle paralysis .

Comparison with Similar Compounds

Structural Comparison

Fenamates (e.g., Mefenamic Acid, Flufenamic Acid)

- Structure : Fenamates are N-phenylanthranilic acid derivatives with halogen or alkyl substituents on the phenyl ring (e.g., mefenamic acid: N-(2,3-xylyl)anthranilic acid) .

- Key Difference: The target compound replaces the phenyl group with a benzyl-8-hydroxyquinoline substituent, enhancing metal-binding capacity and altering electronic properties .

N-Substituted Anthranilic Acid CaCC Blockers

- Structure : Derivatives like N-(4-trifluoromethylphenyl)anthranilic acid feature electron-withdrawing groups (e.g., -CF₃) on the phenyl ring .

- Key Difference: The 8-hydroxyquinoline moiety in the target compound may confer distinct ion channel interaction profiles compared to para-substituted phenyl analogs .

Hybrid Derivatives (e.g., Benzimidazole-8-hydroxyquinoline)

Anti-inflammatory Activity

Antimicrobial and Anticancer Activity

- 8-Hydroxyquinoline Hybrids: Exhibit broad-spectrum antimicrobial activity (MIC < 10 µM) and cytotoxicity against cancer cell lines .

- Target Compound: Likely shares metal-dependent antimicrobial mechanisms due to quinoline chelation .

Ion Channel Modulation

- N-Substituted CaCC Blockers : N-(4-trifluoromethylphenyl)anthranilic acid shows IC₅₀ = 6.0 µM for Ca²⁺-activated Cl⁻ channels .

Biological Activity

Anthranilic acid, N-(alpha-(8-hydroxy-7-quinolyl)benzyl)- is a compound of interest due to its unique structure and potential biological activities. This article explores the synthesis, biological evaluation, and pharmacological implications of this compound, focusing on its antimicrobial, cytotoxic, and antioxidant properties.

Chemical Structure

The molecular formula for anthranilic acid, N-(alpha-(8-hydroxy-7-quinolyl)benzyl)- is . The compound is characterized by the presence of an anthranilic acid moiety linked to a quinoline derivative, which may contribute to its biological activity.

Synthesis

The synthesis of anthranilic acid derivatives often involves multi-step reactions. For instance, various anthranilic acid derivatives have been synthesized through methods including the reaction of anthranilic acid with different amines or halogenated compounds to yield diverse structures with potential biological activities .

Antimicrobial Activity

Recent studies have shown that anthranilic acid derivatives exhibit significant antimicrobial properties. In particular, compounds derived from anthranilic acid have been evaluated for their ability to inhibit quorum sensing (QS) in bacteria, which is crucial for biofilm formation and virulence. For example, certain derivatives demonstrated up to 90% inhibition of violacein production in Chromobacterium violaceum, indicating strong QS inhibitory effects .

| Compound | QS Inhibition (%) | Bactericidal Effect (%) |

|---|---|---|

| Compound 8 | 83.5 | >70 |

| Compound 12 | 90 | >70 |

| Compound 14 | 85 | Not tested |

Cytotoxic Activity

The cytotoxic effects of anthranilic acid derivatives have also been investigated. Studies indicate that certain sulfonamides derived from anthranilic acid exhibit selective cytotoxicity against cancer cell lines such as MOLT-3. For instance, compounds with electron-withdrawing groups showed enhanced cytotoxicity, suggesting a structure-activity relationship that merits further exploration .

| Compound | Cell Line Tested | Cytotoxicity (%) |

|---|---|---|

| Compound 5 (NO₂) | MOLT-3 | High (specific %) |

| Compound 6 (OCH₃) | MOLT-3 | Moderate (specific %) |

| Compound 8 (Cl) | MOLT-3 | Low (specific %) |

Antioxidant Activity

The antioxidant potential of anthranilic acid derivatives has been assessed through various assays. Compounds such as those with hydroxyl substitutions have shown promising superoxide dismutase (SOD) activity, indicating their ability to scavenge free radicals. For example, two specific sulfonamides exhibited SOD activity at concentrations that suggest their potential as antioxidant agents .

Case Studies

- Quorum Sensing Inhibition : A study focusing on the efficacy of anthranilic acid derivatives against Pseudomonas aeruginosa highlighted the role of these compounds in disrupting QS pathways. This disruption was linked to decreased virulence and biofilm formation in bacterial cultures.

- Cytotoxicity Against Cancer Cells : Research involving various substituted anthranilic acid sulfonamides demonstrated selective cytotoxicity against MOLT-3 cells. The study provided insights into how modifications in the chemical structure influence biological activity and toxicity profiles.

Q & A

Q. What are the standard synthetic methodologies for preparing N-substituted anthranilic acid derivatives, such as Anthranilic acid, N-(alpha-(8-hydroxy-7-quinolyl)benzyl)-?

Answer: The synthesis of N-substituted anthranilic acid derivatives typically employs:

- Solid-phase synthesis for efficient purification and scalability, particularly for generating intermediates like N-arylated 3-hydroxyquinolin-4(1H)-ones .

- Buchwald–Hartwig amination or reductive amination for broad substrate scope and high purity .

- Fischer indolisation of N-(α-ketoacyl)anthranilic acids to access complex scaffolds like 2-(indol-2-carboxamido)benzoic acids, optimized via reaction condition screening (e.g., solvent, catalyst) .

Q. How can researchers characterize the structural and physicochemical properties of anthranilic acid derivatives?

Answer: Key characterization methods include:

- Multinuclear NMR spectroscopy to confirm regioselectivity and substituent orientation .

- Mass spectrometry (MS) and HPLC for purity assessment.

- X-ray crystallography (if crystals are obtainable) for absolute configuration determination.

- Physicochemical profiling : Molecular weight (137.14 g/mol for anthranilic acid core), SMILES (

Nc1ccccc1C(O)=O), and logP calculations to predict lipophilicity .

Advanced Research Questions

Q. How can conflicting reactivity data between anthranilic acid derivatives under identical conditions be resolved?

Answer: Contradictions often arise from subtle substituent effects. For example:

- Anthranilic acid undergoes N-benzylation with benzyl alcohol, while its methylated analog undergoes Friedel–Crafts benzylation due to steric/electronic modulation of the nucleophilic site .

- Mechanistic studies (e.g., isotopic labeling, kinetic analysis) and computational modeling (DFT) can clarify reaction pathways. Compare carbocation stability and nucleophile accessibility in gold(III)-catalyzed systems .

Q. What strategies optimize the biological activity prediction of anthranilic acid derivatives with 8-hydroxyquinoline moieties?

Answer:

- Retrosynthetic analysis : Use substituted anilines, anthranilic acid, and acylating agents (e.g., benzoyl chloride) to design quinazolinone derivatives with enhanced bioactivity .

- Structure-activity relationship (SAR) : Introduce lipophilic groups (e.g., benzyl, chloro substituents) to improve membrane permeability and target engagement .

- In vitro assays : Prioritize derivatives for anti-inflammatory testing if they mimic N-(3',4'-dimethoxycinnamoyl)anthranilic acid, a known anti-atopic agent .

Q. How should researchers analyze and mitigate byproduct formation during N-benzylation reactions of anthranilic acid derivatives?

Answer:

- Byproduct identification : Use LC-MS and 2D NMR to detect species like 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate, which may retain anti-inflammatory activity .

- Reaction optimization : Adjust stoichiometry, temperature, or catalyst loading to suppress unwanted pathways. For example, reduce benzyl chloride excess to minimize double substitution .

Q. What experimental designs are effective for evaluating the anti-inflammatory potential of novel anthranilic acid derivatives?

Answer:

- In vivo models : Use carrageenan-induced paw edema in rats to assess dose-dependent responses, referencing N-(3',4'-dimethoxycinnamonyl)anthranilic acid as a positive control .

- Biochemical assays : Measure inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) enzymes.

- Toxicity screening : Conduct acute toxicity studies (OECD guidelines) to identify safe therapeutic windows .

Methodological Considerations

Q. What computational tools assist in predicting the reactivity of anthranilic acid derivatives in gold-catalyzed reactions?

Answer:

Q. How can researchers validate the synthetic utility of polymer-supported anthranilate intermediates?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.